Methyl 3-(2-ethoxy-1-methyl-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum (400 MHz, DMSO-d₆) of methyl 3-(2-ethoxy-1-methyl-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate displays distinct signals:
- A singlet at δ 3.87 ppm (3H) for the methyl ester (-OCOCH₃).
- A quartet at δ 4.28 ppm (2H) and a triplet at δ 1.32 ppm (3H) corresponding to the ethoxy group (-OCH₂CH₃).
- A doublet of quartets at δ 5.12 ppm (1H) and δ 5.34 ppm (1H) for the diastereotopic protons of the methyl-oxoethoxy group (-OCH(CH₃)CO-), with coupling constants J = 14.2 Hz and J = 6.9 Hz.
- Aromatic protons in the thieno[2,3-b]pyridine core appear as a multiplet between δ 7.45–8.10 ppm .
The ¹³C NMR spectrum confirms the presence of key functional groups:
Infrared (IR) Spectroscopy
The IR spectrum (KBr pellet) shows strong absorptions at:
Ultraviolet-Visible (UV-Vis) Spectroscopy
In methanol solution, the compound exhibits absorption maxima at λ = 254 nm (π→π* transition of the aromatic system) and λ = 310 nm (n→π* transition of the carbonyl groups). The extended conjugation across the fused rings and substituents contributes to bathochromic shifts compared to simpler thiophene or pyridine derivatives.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 299.34 (calculated for C₁₃H₁₅NO₅S). Fragmentation patterns include:
- Loss of the ethoxy group (-46 Da) at m/z 253.28 .
- Cleavage of the methyl ester (-59 Da) at m/z 240.31 .
- A base peak at m/z 135.01 , corresponding to the thieno[2,3-b]pyridine core.
Propriétés
IUPAC Name |
methyl 3-(1-ethoxy-1-oxopropan-2-yl)oxythieno[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5S/c1-4-19-13(16)8(2)20-10-9-6-5-7-15-12(9)21-11(10)14(17)18-3/h5-8H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYECJZGQRDLUQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=C(SC2=C1C=CC=N2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001331505 | |
| Record name | methyl 3-(1-ethoxy-1-oxopropan-2-yl)oxythieno[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001331505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819138 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
400083-29-6 | |
| Record name | methyl 3-(1-ethoxy-1-oxopropan-2-yl)oxythieno[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001331505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-ethoxy-1-methyl-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-b]pyridine ring.
Introduction of the Carboxylate Group: The carboxylate group is introduced through esterification reactions, often using reagents like methyl chloroformate.
Attachment of the Ethoxy and Oxoethoxy Groups: These groups are introduced through nucleophilic substitution reactions, using reagents such as ethyl bromoacetate and sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(2-ethoxy-1-methyl-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where functional groups can be replaced by others using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Antitumor Activity
Methyl 3-(2-ethoxy-1-methyl-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate has shown significant promise as an antitumor agent. Research indicates that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, particularly in triple-negative breast cancer cells (MDA-MB-231). Studies have demonstrated that this compound can reduce tumor size in chick chorioallantoic membrane models .
Key Findings:
- Inhibition of cell proliferation in cancer cell lines.
- Reduction of tumor size in experimental models.
Synthetic Pathways
The synthesis of methyl 3-(2-ethoxy-1-methyl-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate typically involves multiple steps, including electrophilic substitution reactions due to the electron-rich nature of the pyridine nitrogen and esterification or hydrolysis reactions involving the carboxylate group .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Key Features |
|---|---|---|
| Methyl 3-(4-chlorophenyl)thieno[2,3-b]pyridine-2-carboxylate | Structure | Antitumor activity against breast cancer |
| Methyl 3-(furan)thieno[2,3-b]pyridine-2-carboxylate | Structure | Exhibits anti-inflammatory properties |
| Methyl 3-(benzothiazole)thieno[2,3-b]pyridine-2-carboxylate | Structure | Potential antimicrobial activity |
Uniqueness : The specific ethoxy and oxoethoxy substituents in methyl 3-(2-ethoxy-1-methyl-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate enhance its solubility and bioavailability compared to other derivatives. This structural feature may contribute to its unique mechanisms of action against specific cancer cell lines .
Mécanisme D'action
The mechanism of action of Methyl 3-(2-ethoxy-1-methyl-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.
Comparaison Avec Des Composés Similaires
Table 1: Key Structural Features of Selected Thieno[2,3-b]pyridine Derivatives
Key Observations :
- The target compound's 2-ethoxy-1-methyl-2-oxoethoxy group introduces both ether and ketone functionalities, distinguishing it from analogs with amino, hydroxyl, or azide groups. This may enhance lipophilicity and alter metabolic stability .
- Ester variations (methyl vs. ethyl vs. tert-butyl) influence solubility and steric hindrance. For example, tert-butyl esters (e.g., ) often improve thermal stability due to bulky substituents.
Key Observations :
- The target compound’s synthesis likely involves etherification of a hydroxyl or amino precursor, analogous to methods described for compound 6d using ethyl chloroacetate .
- Huisgen cycloaddition (click chemistry) is a versatile route for introducing triazole rings in azido derivatives , whereas the target’s ether-ketone group may require specialized alkylation conditions.
Spectral and Physicochemical Properties
Table 3: Spectral Data Comparison
Key Observations :
- The target compound’s IR spectrum would likely show a strong C=O stretch (~1720 cm⁻¹) for both ester and ketone groups, distinct from amino derivatives (NH₂ stretches at ~3300 cm⁻¹) .
- Melting points vary significantly with substituents: bulky groups (e.g., triazoles ) increase rigidity and melting points compared to simpler esters.
Activité Biologique
Methyl 3-(2-ethoxy-1-methyl-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate is a thienopyridine derivative with significant potential in medicinal chemistry due to its diverse biological activities. This compound is characterized by a complex structure that includes a thieno[2,3-b]pyridine core and various functional groups, contributing to its pharmacological properties.
- Molecular Formula : C14H15NO5S
- Molar Mass : 309.3376 g/mol
- CAS Number : 400083-29-6
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thieno[2,3-b]pyridine Core : Cyclization of appropriate precursors.
- Introduction of the Carboxylate Group : Via esterification reactions.
- Attachment of Ethoxy and Oxoethoxy Groups : Through nucleophilic substitution reactions.
Methyl 3-(2-ethoxy-1-methyl-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate interacts with specific molecular targets, including enzymes and receptors, influencing various biological pathways. The compound's mechanism may involve modulation of enzyme activity or receptor signaling, leading to therapeutic effects.
Antimicrobial Activity
Research indicates that thienopyridine derivatives exhibit notable antimicrobial properties. For instance, compounds similar to methyl 3-(2-ethoxy-1-methyl-2-oxoethoxy)thieno[2,3-b]pyridine have shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Moderate to High |
| Pseudomonas aeruginosa | High |
| Candida albicans | Low |
In studies, derivatives have demonstrated potent activity against pathogens such as Geotricum candidum and Syncephalastrum racemosum, often outperforming standard antibiotics like Amphotericin B and Penicillin G in specific assays .
Anticancer Potential
Thienopyridine derivatives are also being explored for their anticancer properties. Research has highlighted their ability to inhibit cell proliferation in various cancer cell lines. The antiproliferative effects are believed to stem from the compound's ability to induce apoptosis and disrupt cell cycle progression.
Anti-inflammatory Properties
The anti-inflammatory potential of thienopyridine compounds has been documented in several studies. They can inhibit pro-inflammatory cytokines and modulate immune responses, making them candidates for treating inflammatory diseases such as arthritis .
Case Studies
-
Antimicrobial Efficacy Study :
- A study assessed the antibacterial activity of a series of thienopyridine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications in the chemical structure significantly enhanced antimicrobial potency.
-
Anticancer Activity Assessment :
- In vitro tests on various cancer cell lines revealed that methyl 3-(2-ethoxy-1-methyl-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate exhibited significant cytotoxic effects, leading to cell death through apoptosis pathways.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing thieno[2,3-b]pyridine derivatives like Methyl 3-(2-ethoxy-1-methyl-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate?
- Methodological Answer : A one-pot reaction using α-halo carbonyl compounds (e.g., ethyl chloroacetate) and sodium ethoxide as a base is widely employed. For example, ethyl 3-amino-6-(4-bromophenyl)thieno[2,3-b]pyridine-2-carboxylate derivatives are synthesized via nucleophilic substitution followed by cyclization . Key steps include optimizing reaction time (typically 6–12 hours) and temperature (reflux in ethanol). Purity is confirmed by HPLC (>95%) and spectral data (IR, / NMR) .
Q. How is the structural integrity of this compound confirmed in synthetic workflows?
- Methodological Answer : X-ray crystallography is the gold standard. For example, Ethyl 3-(4-methylbenzenesulfonamido)thieno[2,3-b]pyridine-2-carboxylate was structurally validated using single-crystal X-ray diffraction (space group , lattice parameters ) . Hydrogen bonding networks (N–H⋯O) stabilize the planar thienopyridine core, critical for biological activity .
Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?
- Methodological Answer : In vitro cytotoxicity screening against human tumor cell lines (e.g., MCF-7, A375-C5, NCI-H460) using the NCI-60 panel. GI values (50% growth inhibition) are determined via MTT assays. For example, thieno[2,3-b]pyridine derivatives showed GI values of 1–4 µM, with apoptosis induction confirmed by flow cytometry .
Advanced Research Questions
Q. How do substituents at the 3- and 6-positions influence bioactivity in thieno[2,3-b]pyridine derivatives?
- Methodological Answer : Substituent effects are systematically studied via SAR (structure-activity relationship) analysis. For instance:
- 3-Amino group : Enhances hydrogen bonding with target proteins (e.g., kinases) .
- 6-Aryl/heteroaryl groups : Electron-withdrawing groups (e.g., 4-bromophenyl) improve cytotoxicity by increasing cellular uptake .
- Ethoxycarbonyl vs. methyl ester : Ethoxy groups improve solubility but reduce metabolic stability .
- Data Table :
| Substituent (Position) | GI (µM) | Apoptosis Induction (%) |
|---|---|---|
| 3-Amino, 6-(4-BrPh) | 1.2 | 65 |
| 3-Methoxy, 6-(2-furyl) | 4.7 | 22 |
Q. What strategies resolve contradictions in cytotoxicity data between similar derivatives?
- Methodological Answer : Contradictions often arise from impurities or assay variability. Solutions include:
- Purity verification : Use HPLC (>99%) and mass spectrometry to exclude byproducts .
- Mechanistic profiling : Compare cell cycle effects (e.g., compound III arrests G1 phase, while IV induces S-phase arrest) .
- Synergistic studies : Combine with ABCB1 inhibitors to assess multidrug resistance (MDR) modulation .
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding to targets like EGFR or tubulin. ADMET predictions (SwissADME) optimize logP (2–3 for blood-brain barrier penetration) and metabolic stability (CYP3A4 liability checks). For example, methoxy groups reduce CYP2D6 inhibition but increase plasma protein binding .
Data Contradiction Analysis
Q. Why do some studies report conflicting GI values for structurally analogous compounds?
- Methodological Answer : Variations arise from:
- Cell line heterogeneity : MCF-7 (ER+) vs. NCI-H460 (lung cancer) differ in drug transporter expression .
- Assay conditions : Serum concentration (e.g., 10% FBS vs. serum-free) alters compound bioavailability .
- Batch variability : Reproduce results using standardized commercial cell lines (e.g., ATCC) and pre-tested reagent lots .
Experimental Design Recommendations
Q. What analytical techniques are critical for characterizing degradation products during stability studies?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
